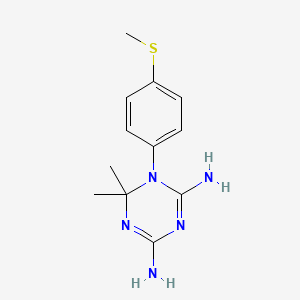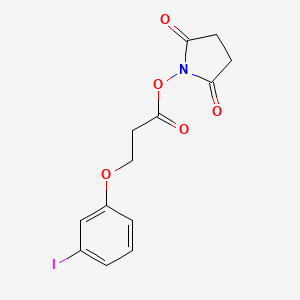
(2,5-dioxopyrrolidin-1-yl) 3-(3-iodophenoxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-dioxopyrrolidin-1-yl) 3-(3-iodophenoxy)propanoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties This compound is characterized by the presence of a 3-iodophenoxy group attached to a propanoate backbone, with a 2,5-dioxopyrrolidin-1-yl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 3-(3-iodophenoxy)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the 3-iodophenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as thiols, amines, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .
Applications De Recherche Scientifique
(2,5-dioxopyrrolidin-1-yl) 3-(3-iodophenoxy)propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 3-(3-iodophenoxy)propanoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the modification of the target molecule, altering its activity and function. The pathways involved in these processes are often related to signal transduction and metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 3-iodobenzoate: Similar structure but with a benzoate group instead of a propanoate group.
2,5-Dioxopyrrolidin-1-yl 3-(2-iodophenoxy)propanoate: Similar structure but with the iodine atom in a different position on the phenoxy group.
2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate: Contains a diazirinyl group instead of an iodophenoxy group.
Uniqueness
The presence of the 3-iodophenoxy group allows for targeted substitution reactions, while the 2,5-dioxopyrrolidin-1-yl moiety provides stability and versatility in various chemical environments .
Propriétés
Formule moléculaire |
C13H12INO5 |
|---|---|
Poids moléculaire |
389.14 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-(3-iodophenoxy)propanoate |
InChI |
InChI=1S/C13H12INO5/c14-9-2-1-3-10(8-9)19-7-6-13(18)20-15-11(16)4-5-12(15)17/h1-3,8H,4-7H2 |
Clé InChI |
MBIFPHOSYOHZCG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)CCOC2=CC(=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,12-Dimethyl-21-oxahexacyclo[10.6.5.02,11.03,8.013,18.019,23]tricosa-2(11),3,5,7,9,13,15,17-octaene-20,22-dione](/img/structure/B12812030.png)
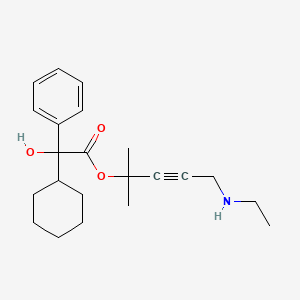
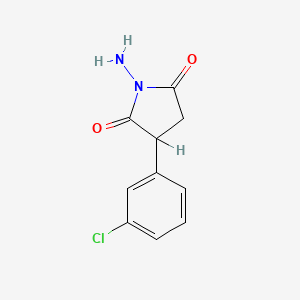

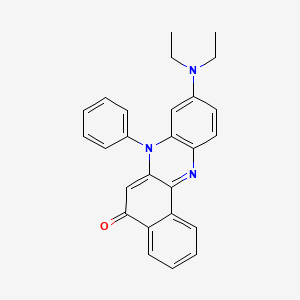
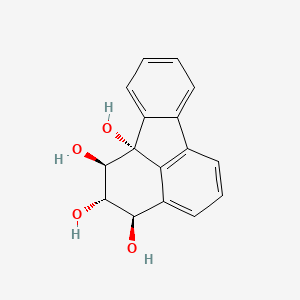
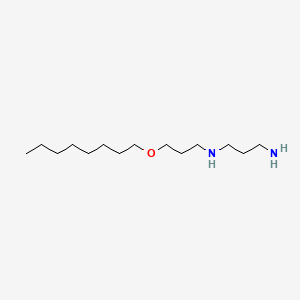
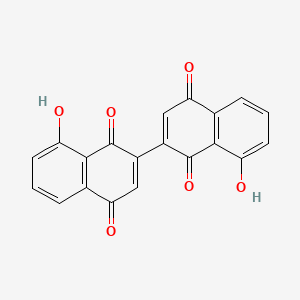

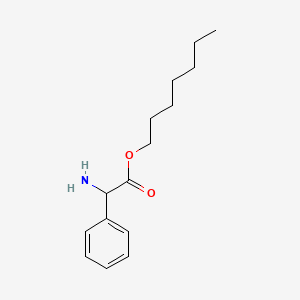

![4-{2-[(3,4-Dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-N-(2-methoxyphenyl)-2,4-dioxobutanamide](/img/structure/B12812110.png)
